

# charge carrier mobility in single-crystal Perfluoropentacene

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An In-depth Technical Guide to Charge Carrier Mobility in Single-Crystal **Perfluoropentacene**

## Introduction

**Perfluoropentacene** (PFP), a fully fluorinated derivative of pentacene, is a prominent n-type organic semiconductor.[1] Its high electron affinity, chemical stability, and ordered molecular packing make it a material of significant interest for applications in organic electronics, particularly in organic field-effect transistors (OFETs) and complementary circuits where it can be paired with p-type materials like pentacene.[2][3] Understanding the charge carrier mobility in its single-crystal form is crucial for elucidating the intrinsic transport properties of the material, free from the influence of grain boundaries and other defects commonly found in polycrystalline thin films.[4] This guide provides a comprehensive overview of charge carrier mobility in single-crystal **perfluoropentacene**, detailing the experimental techniques used for its measurement and presenting key quantitative data.

## Quantitative Data: Charge Carrier Mobility

The charge carrier mobility in **perfluoropentacene** is predominantly electron mobility, consistent with its n-type semiconducting nature. While data on single-crystal PFP is limited, values have been reported for thin-film transistors, which provide an important benchmark. The ordered crystalline structure of PFP thin films, characterized by strong  $\pi$ - $\pi$  stacking, is conducive to high electron mobility.[2]

Material Form	Charge Carrier	Mobility (cm <sup>2</sup> /V·s)	Measurement Technique	Device Geometry	Reference
Thin Film	Electron	0.22	Field-Effect Transistor (FET)	Top-contact	<a href="#">[3]</a> <a href="#">[5]</a>
Thin Film	Electron	0.11	Field-Effect Transistor (FET)	Top-contact	<a href="#">[3]</a>

## Experimental Protocols

The characterization of charge carrier mobility in organic semiconductors is primarily conducted using three key techniques: the Time-of-Flight (TOF) method, the Space-Charge-Limited Current (SCLC) method, and measurements based on Field-Effect Transistors (FETs).

### Time-of-Flight (TOF)

The TOF technique is a direct method for measuring the drift mobility of charge carriers in the bulk of a material.[\[6\]](#) It is designed to minimize the impact of external factors, thereby providing insight into the intrinsic transport properties.[\[4\]](#)

Methodology:

- **Sample Preparation:** A sample of the organic material, typically thicker than 1 μm, is sandwiched between two electrodes.[\[7\]](#) One of the electrodes must be semi-transparent to allow for optical excitation.
- **Carrier Generation:** A short pulse of light with energy greater than the material's bandgap illuminates the semi-transparent electrode. This generates a thin sheet of electron-hole pairs near this electrode.[\[6\]](#)
- **Charge Drift:** An external electric field is applied across the sample. Depending on the polarity of the field, either electrons or holes are drawn into the bulk of the material and drift towards the counter-electrode.

- **Signal Detection:** The motion of this sheet of charge carriers induces a transient photocurrent in the external circuit. This current is monitored as a function of time.
- **Transit Time Determination:** The photocurrent remains relatively constant until the charge carriers reach the counter-electrode, at which point it drops. The time at which this drop occurs is the transit time ( $t_T$ ).
- **Mobility Calculation:** The drift mobility ( $\mu$ ) is calculated using the formula:  $\mu = L^2 / (t_T V)$  where  $L$  is the sample thickness and  $V$  is the applied voltage.

## Space-Charge-Limited Current (SCLC)

The SCLC method is a steady-state technique used to determine charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.<sup>[7][8]</sup> This method is particularly useful for studying mobility and trap states in semiconductors.<sup>[9]</sup>

### Methodology:

- **Device Fabrication:** A single-carrier device is fabricated by sandwiching the organic semiconductor layer between two electrodes. For an electron-only device, the electrodes must be chosen to have work functions that align with the LUMO of the semiconductor, ensuring ohmic injection of electrons while blocking holes.<sup>[9]</sup>
- **J-V Measurement:** A voltage is applied across the device, and the resulting current is measured. The voltage is swept across a range sufficient to observe different conduction regimes.
- **Data Analysis:** The J-V curve is plotted on a log-log scale. At low voltages, the current is typically ohmic ( $J \propto V$ ). As the voltage increases, the injected charge carrier density exceeds the intrinsic carrier density, and the current becomes space-charge-limited. In a trap-free semiconductor, this SCLC regime is described by the Mott-Gurney law.<sup>[7][10]</sup>  $J_{SCLC} = (9/8) \epsilon_r \epsilon_0 \mu (V^2 / L^3)$  where  $J$  is the current density,  $\epsilon_r$  is the relative permittivity of the material,  $\epsilon_0$  is the permittivity of free space,  $\mu$  is the charge carrier mobility,  $V$  is the applied voltage, and  $L$  is the thickness of the semiconductor layer.
- **Mobility Extraction:** The mobility ( $\mu$ ) is extracted by fitting the quadratic region of the J-V curve to the Mott-Gurney law.<sup>[10]</sup> The presence of charge traps can introduce additional

complexity, leading to a trap-filled limited (TFL) regime before the trap-free SCLC regime is reached.[9]

## Field-Effect Transistor (FET)

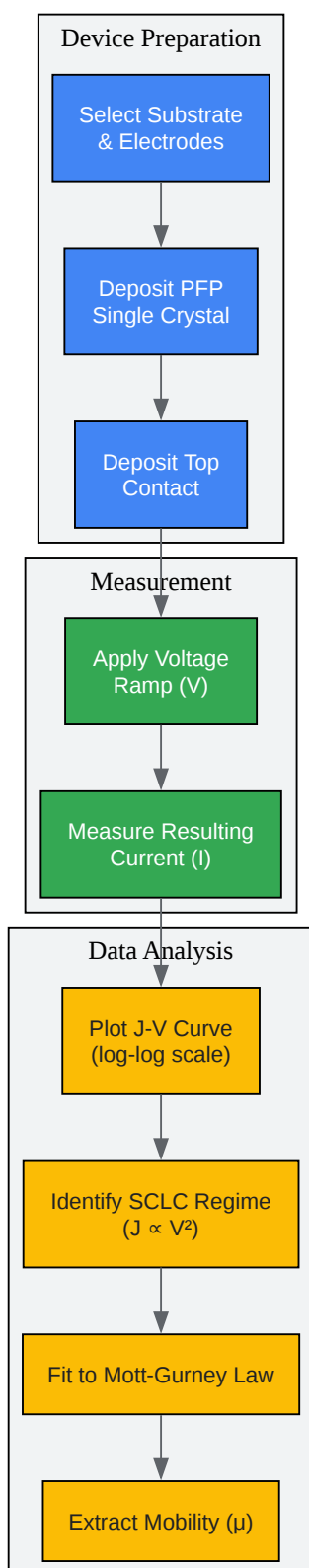
Mobility can also be determined by fabricating a field-effect transistor, where a gate electrode modulates the charge carrier density in a channel at the semiconductor/dielectric interface.[11]

Methodology:

- **Device Fabrication:** A standard FET structure is created, typically on a doped silicon wafer (acting as the gate) with a thermally grown silicon dioxide layer (gate dielectric). The organic single crystal is carefully placed onto the dielectric. Source and drain electrodes (e.g., gold) are then deposited on top of the crystal.[12]
- **Electrical Characterization:** The transfer characteristics of the device are measured by sweeping the gate voltage ( $V_G$ ) at a constant source-drain voltage ( $V_D$ ) and recording the drain current ( $I_D$ ).
- **Mobility Calculation:** The field-effect mobility can be calculated from the transconductance ( $g_m$ ) in either the linear or saturation regime.
  - Linear Regime ( $V_D \ll V_G - V_{th}$ ):  $\mu = (L / (WC_i V_D)) * (\partial I_D / \partial V_G)$
  - Saturation Regime ( $V_D \geq V_G - V_{th}$ ):  $I_D = (W / 2L) C_i \mu (V_G - V_{th})^2$  where  $L$  is the channel length,  $W$  is the channel width,  $C_i$  is the capacitance per unit area of the gate insulator, and  $V_{th}$  is the threshold voltage.[13]

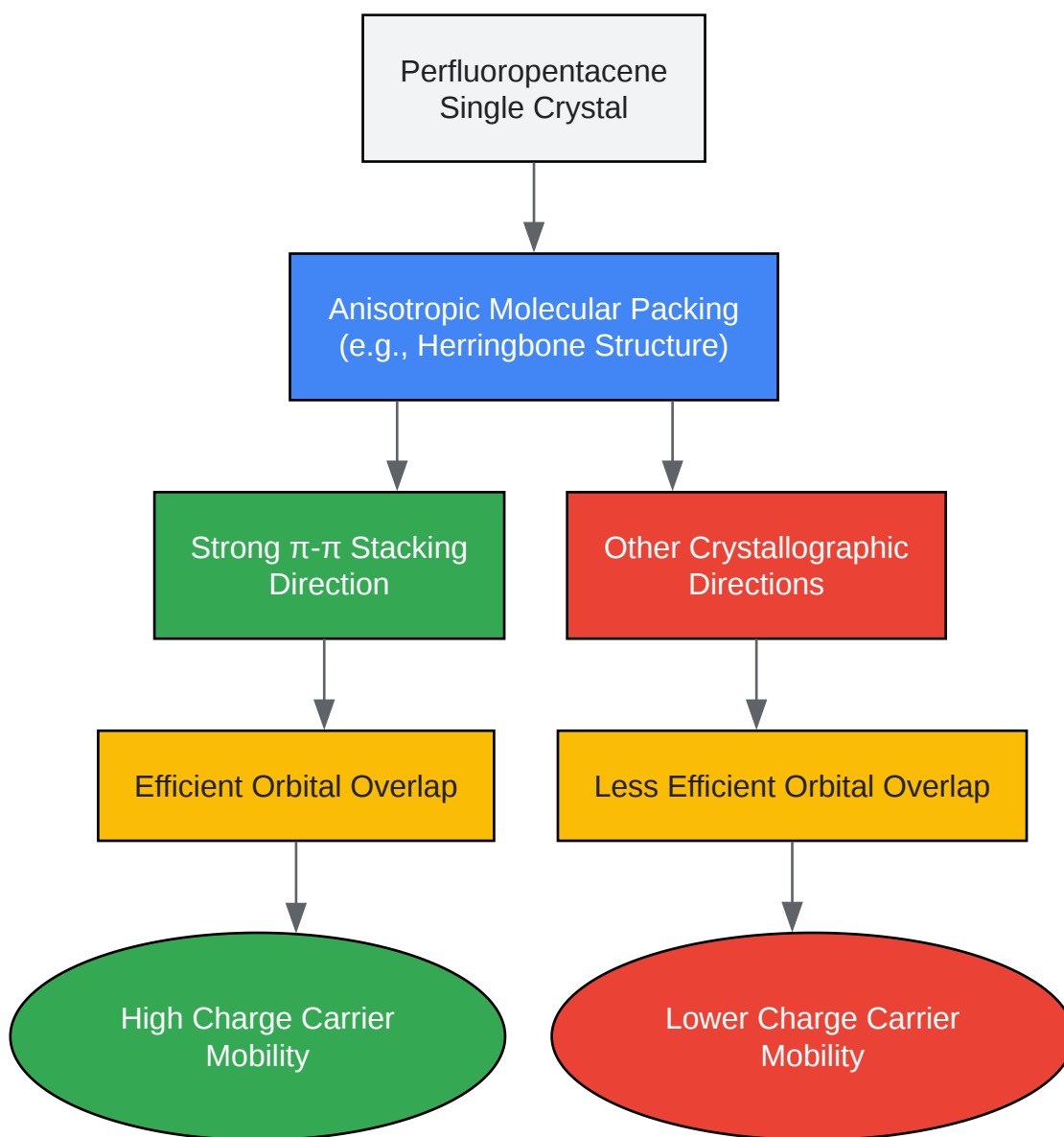
## Visualizations

The following diagrams illustrate key experimental and conceptual workflows related to charge carrier mobility in single-crystal **perfluoropentacene**.



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Caption: Workflow for SCLC mobility measurement.



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Caption: Anisotropy of charge mobility in PFP crystals.

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## References

- 1. Perfluoropentacene - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Effective Field-Effect Mobility in Thin-Film and Single-Crystal Transistors for Revisiting Various Phenacene-Type Molecules - PMC [pmc.ncbi.nlm.nih.gov]
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